An In-Depth Technical Guide to 4-Guanidino-1-butanol: Structure, Properties, and Biological Significance
An In-Depth Technical Guide to 4-Guanidino-1-butanol: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Guanidino-1-butanol, a molecule of growing interest at the intersection of metabolism and potential therapeutic development. Moving beyond a simple data sheet, this document synthesizes foundational chemical principles with emerging biological insights, offering a field-proven perspective on its significance and methodologies for its study.
Chemical Identity and Structure
4-Guanidino-1-butanol, also known by its IUPAC name 2-(4-hydroxybutyl)guanidine, is a guanidine derivative characterized by a butyl alcohol backbone with a terminal guanidinium group.[1] This structure imparts a unique combination of polarity from the hydroxyl group and strong basicity from the guanidinium moiety.
The chemical identity of 4-Guanidino-1-butanol is summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-(4-hydroxybutyl)guanidine[1] |
| CAS Number | 17581-95-2[1] |
| Molecular Formula | C₅H₁₃N₃O[1][2] |
| Molecular Weight | 131.18 g/mol [1][2] |
| Canonical SMILES | C(CCO)CN=C(N)N |
| InChI Key | FULLTSYFDLSFSF-UHFFFAOYSA-N |
The guanidinium group, with its delocalized positive charge, is a key determinant of the molecule's chemical behavior and biological interactions. This feature allows for the formation of multiple hydrogen bonds and electrostatic interactions, which are critical in its recognition by enzymes and potential biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Guanidino-1-butanol is essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| Molecular Weight | 131.18 g/mol | PubChem[1] |
| XLogP3-AA | -1.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
The negative XLogP3-AA value indicates a high degree of hydrophilicity, suggesting good solubility in aqueous solutions, a critical factor for biological studies. The presence of multiple hydrogen bond donors and acceptors further underscores its potential for strong interactions with biological macromolecules.
Synthesis of 4-Guanidino-1-butanol: A Practical Approach
The synthesis of 4-Guanidino-1-butanol is most practically achieved through the guanidinylation of its corresponding primary amine precursor, 4-amino-1-butanol. This transformation is a cornerstone of medicinal chemistry, and several reagents have been developed for this purpose. A robust and widely applicable method involves the use of a protected guanidinylating agent, such as N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent), followed by deprotection.
Experimental Protocol: Synthesis via Guanidinylation of 4-Amino-1-butanol
This protocol provides a general framework for the synthesis of 4-Guanidino-1-butanol. Optimization of reaction conditions may be necessary depending on the scale and desired purity.
Step 1: Guanidinylation of 4-Amino-1-butanol
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1-butanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: To the stirred solution, add N,N'-Di-Boc-N''-triflylguanidine (1.1 equivalents). If the starting amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (2.2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N,N'-Di-Boc-4-guanidino-1-butanol.
Step 2: Deprotection of the Boc-Protected Guanidine
-
Reaction Setup: Dissolve the purified N,N'-Di-Boc-4-guanidino-1-butanol in a suitable solvent such as DCM or 1,4-dioxane.
-
Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product, 4-Guanidino-1-butanol, will be in its salt form (e.g., trifluoroacetate or hydrochloride). The salt can be used directly for biological assays or converted to the free base if necessary.
Synthetic workflow for 4-Guanidino-1-butanol.
Spectroscopic Characterization
While a comprehensive, publicly available experimental dataset for 4-Guanidino-1-butanol is limited, we can predict its key spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the butyl chain. The protons closest to the electron-withdrawing guanidinium group and the hydroxyl group will be shifted downfield. The methylene protons adjacent to the guanidinium nitrogen (C1-H) would likely appear as a triplet, as would the methylene protons adjacent to the hydroxyl group (C4-H). The two central methylene groups (C2-H and C3-H) would appear as multiplets. The protons on the guanidinium nitrogens and the hydroxyl group will be exchangeable and may appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the butyl chain carbons. The carbon of the guanidinium group will appear significantly downfield, typically in the range of 155-165 ppm. The chemical shifts of the butyl carbons will be influenced by the proximity to the heteroatoms, with C1 and C4 being the most deshielded.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4-Guanidino-1-butanol is expected to show a molecular ion peak (M⁺) at m/z 131. The fragmentation pattern will likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol moiety and ammonia (NH₃) or cyanamide (CH₂N₂) from the guanidine group. Alpha-cleavage adjacent to the hydroxyl group is also a probable fragmentation pathway. The fragmentation of the related compound, 4-guanidinobutanoic acid, provides a useful reference for predicting the behavior of the guanidino-butyl moiety.[3]
Biological Activity and Mechanism of Action
The primary known biological role of 4-Guanidino-1-butanol is as an intermediate in a novel metabolic pathway for agmatine, a neuromodulator derived from arginine.[4][5] This pathway has been identified in organisms such as the fungus Aspergillus niger.[4][5]
The Agmatine Catabolic Pathway
In this pathway, agmatine is first oxidized to 4-guanidinobutanal, which is then further oxidized to 4-guanidinobutyrate. 4-Guanidinobutyrate is subsequently hydrolyzed by the enzyme 4-guanidinobutyrase (GBase) to produce 4-aminobutyrate (GABA) and urea.[4][5][6][7] 4-Guanidino-1-butanol is a likely intermediate in the reduction of 4-guanidinobutanal or a related metabolite.
Metabolic pathway of agmatine involving 4-Guanidino-1-butanol.
Potential Pharmacological Significance
The guanidine moiety is a common functional group in many biologically active compounds and approved drugs, where it often plays a crucial role in binding to biological targets through electrostatic and hydrogen bonding interactions.[8] Given its structural similarity to other bioactive guanidino compounds, 4-Guanidino-1-butanol warrants investigation for its own direct pharmacological activities. For instance, the related compound 4-guanidinobutyric acid has demonstrated inhibitory effects against Helicobacter pylori and cytotoxicity towards gastric cancer cells.[9]
Potential areas of investigation for 4-Guanidino-1-butanol include:
-
Enzyme Inhibition: Its structural similarity to arginine and other guanidino-containing enzyme substrates suggests it could be an inhibitor of enzymes such as nitric oxide synthases (NOS), protein arginine deiminases (PADs), or other enzymes involved in arginine metabolism.
-
Receptor Binding: The guanidinium group is a key feature for binding to various receptors, including adrenergic, imidazoline, and NMDA receptors.
-
Antimicrobial Activity: The cationic nature of the guanidinium group is a common feature of many antimicrobial agents.
Experimental Protocols for Further Research
To facilitate further investigation into the biological role and potential applications of 4-Guanidino-1-butanol, the following experimental protocols are provided.
Protocol 1: Assay for 4-Guanidinobutyrase (GBase) Activity
This assay can be used to screen for inhibitors of GBase or to study the enzyme's kinetics. The protocol is adapted from methods used for other ureohydrolases and involves the colorimetric detection of urea, a product of the enzymatic reaction.[6][7]
Materials:
-
Purified or partially purified GBase enzyme
-
4-Guanidinobutyrate (substrate)
-
Glycine buffer (0.3 M, pH 9.5)
-
Manganese sulfate (MnSO₄) solution
-
Perchloric acid (HClO₄), 10%
-
Reagents for urea detection (e.g., diacetyl monoxime and thiosemicarbazide, or a commercial urea assay kit)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing glycine buffer, MnSO₄, and the enzyme solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to activate the enzyme.
-
Initiate Reaction: Add the substrate, 4-guanidinobutyrate, to the reaction mixture to a final concentration in the low millimolar range (e.g., 0.1 M).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding 10% perchloric acid.
-
Urea Detection: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube and measure the urea concentration using a standard colorimetric method.
-
Data Analysis: Calculate the specific activity of the enzyme (μmol of urea produced per minute per mg of protein).
Workflow for the 4-Guanidinobutyrase (GBase) activity assay.
Conclusion and Future Directions
4-Guanidino-1-butanol is an intriguing molecule with a defined role in a novel metabolic pathway and untapped potential as a pharmacologically active agent. Its unique chemical structure, combining a hydrophilic alcohol with a strongly basic guanidinium group, makes it a compelling candidate for further investigation.
Future research should focus on several key areas:
-
Elucidation of its complete metabolic network: Understanding the full range of enzymes that interact with 4-Guanidino-1-butanol and its metabolic precursors and products will provide a clearer picture of its biological significance.
-
Screening for direct pharmacological activity: A systematic evaluation of its effects on a panel of enzymes and receptors, particularly those known to interact with guanidino-containing compounds, is warranted.
-
Development of analytical tools: The development of specific antibodies and sensitive analytical methods for the detection and quantification of 4-Guanidino-1-butanol in biological samples will be crucial for studying its in vivo dynamics.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on or advance their studies of 4-Guanidino-1-butanol. The synthesis and assay protocols, coupled with the comprehensive overview of its chemical and biological properties, are intended to accelerate discovery in this exciting area of research.
References
-
Kumar, P., D'Souza, R., Gummadi, S. N., & Swamy, K. V. (2015). Novel Route for Agmatine Catabolism in Aspergillus niger Involves 4-Guanidinobutyrase. Applied and Environmental Microbiology, 81(16), 5565–5576. [Link]
-
Saragadam, T., Gaikwad, S., Gummadi, S. N., & Swamy, K. V. (2019). Characterization of 4-guanidinobutyrase from Aspergillus niger. Microbiology, 165(5), 565-574. [Link]
-
Gaikwad, S. R., Saragadam, T., Gummadi, S. N., & Swamy, K. V. (2024). Characterization of a novel 4-guanidinobutyrase from Candida parapsilosis. FEMS Yeast Research, 24, foae001. [Link]
-
Nakada, Y., & Itoh, N. (2003). Characterization and Regulation of the gbuA Gene, Encoding Guanidinobutyrase in the Arginine Dehydrogenase Pathway of Pseudomonas aeruginosa PAO1. Journal of Bacteriology, 185(18), 5659–5663. [Link]
-
PubChem. (n.d.). 4-Guanidinobutanal. National Center for Biotechnology Information. Retrieved March 20, 2024, from [Link]
-
FooDB. (2010, April 8). Showing Compound gamma-Guanidinobutyric acid (FDB005408). Retrieved March 20, 2024, from [Link]
-
Linton, E. V., Zwick, C. R., & Movassaghi, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54508. [Link]
-
Lee, J. H., Jeong, Y. S., Lee, Y. S., & Kim, Y. M. (2013). Inhibitory Effects of 4-Guanidinobutyric Acid against Gastric Lesions. The Korean Journal of Physiology & Pharmacology, 17(5), 445–451. [Link]
-
Der Pharma Chemica. (2015). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 7(12), 241-248. [Link]
-
KEGG COMPOUND. (n.d.). C17146. In Genome.jp. Retrieved March 20, 2024, from [Link]
-
Song, C., Zhang, Y., Manzoor, M. A., & Li, G. (2022). The mass spectra of the guanidines. In ResearchGate. [Link]
-
Batey, R. A., & Shen, M. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
-
Stasiak, A., Leśniak, A., Fogel, W. A., Leurs, R., & Walczyński, K. (2021). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules (Basel, Switzerland), 26(22), 6825. [Link]
-
PubChem. (n.d.). 4-Guanidino-1-butanol. National Center for Biotechnology Information. Retrieved March 20, 2024, from [Link]
-
Mahmood, D., St-Pierre, G., Al-Mawla, R., Gauthier, C., Séguéla, P., & Beaudoin, D. (2023). Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4. Frontiers in Molecular Neuroscience, 16, 1144078. [Link]
-
Linton, E. V., Zwick, C. R., & Movassaghi, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54508. [Link]
-
Sannapareddy, S., & Ganesan, A. (2022). 1-(4-Aminobutyl)guanidine. Molbank, 2022(4), M1486. [Link]
-
Saragadam, T., Gaikwad, S., Gummadi, S. N., & Swamy, K. V. (2019). Characterization of 4-guanidinobutyrase from Aspergillus niger. Microbiology, 165(5), 565–574. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved March 20, 2024, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
SpectraBase. (n.d.). Benzoic acid, 4-guanidino-butyl ester cation. Retrieved March 20, 2024, from [Link]
-
Wikipedia. (2024, February 28). 4-Amino-1-butanol. In Wikipedia. [Link]
-
Gupta, A., & Wagle, S. (2023). Biologically active guanidine alkaloids. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
-
Park, J. M., Kim, H. R., & Lee, J. H. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and bioengineering, 117(9), 2771–2780. [Link]
-
Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Bioorganic & medicinal chemistry letters, 76, 128980. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(8), 2497–2504. [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. [Link]
-
Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., Litvinov, R. A., Taran, A. S., Stepanova, N. V., Ibragimova, U. M., Spasov, A. A., & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia, 71(4), 1019-1036. [Link]
-
Medeiros, A. T., & Grether, U. (2022). Covalent cannabinoid receptor ligands – structural insight and selectivity challenges. MedChemComm, 13(4), 549–560. [Link]
-
Odiot, S., & Le Questel, J. Y. (2001). Scheme 1 Di †erent types of guanidines. In ResearchGate. [Link]
-
Perlow, A. R., & Broyde, S. (2008). Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. The journal of physical chemistry. B, 112(51), 16670–16681. [Link]
-
Wang, Y., Zhang, Y., & Li, G. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. Molecules (Basel, Switzerland), 26(22), 6806. [Link]
-
Little, J. L., Williams, A. J., & Pshenichnov, A. (2011). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(2), 340–353. [Link]
-
Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram. Retrieved March 20, 2024, from [Link]
Sources
- 1. 4-Guanidino-1-butanol | C5H13N3O | CID 5317848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. content.protocols.io [content.protocols.io]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
